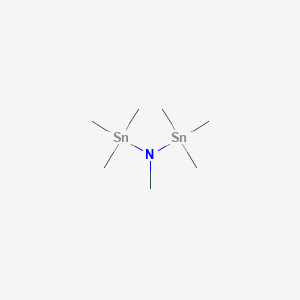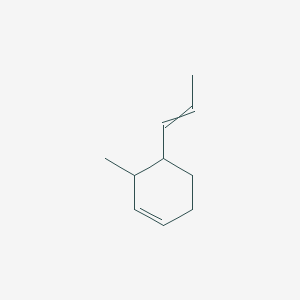
3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .
Analyse Des Réactions Chimiques
Types of Reactions
Limonene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Hydrogenation of limonene yields p-menthane.
Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
Applications De Recherche Scientifique
Limonene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material for the synthesis of various compounds.
Biology: Studied for its potential anti-cancer properties and its ability to modulate enzyme activity.
Medicine: Investigated for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cleaning agents, solvents, and as a natural insect repellent.
Mécanisme D'action
Limonene exerts its effects through various molecular targets and pathways:
Enzyme Modulation: Limonene can inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling: It can modulate signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity: Limonene scavenges free radicals, reducing oxidative damage in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: Another monoterpene with a similar structure but different odor and properties.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.
Uniqueness
Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
1611-25-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Clé InChI |
JQFOHGSWUIXZTN-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1CCC=CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


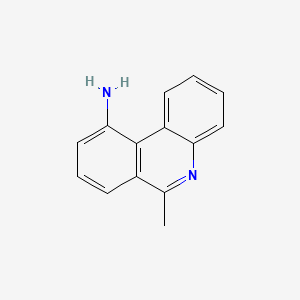
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
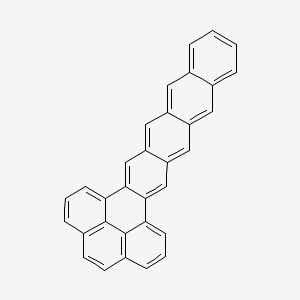
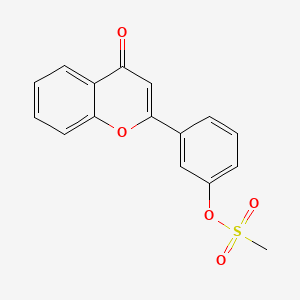
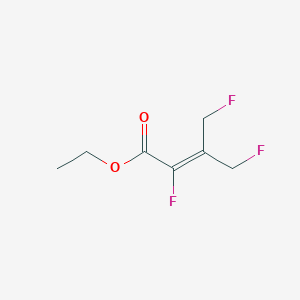
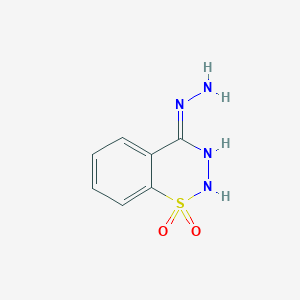
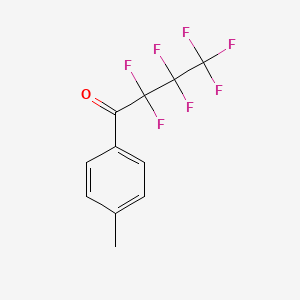
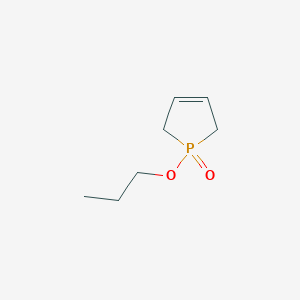
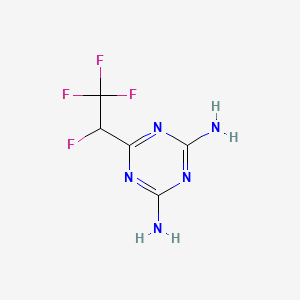
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)

![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
